N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic carboxamide derivative characterized by a fused tetrahydrobenzothiophene core substituted with a hydroxymethyl group at position 3. This moiety is linked via a methylene bridge to a cyclohex-3-ene ring through a carboxamide functional group.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-15(12-5-2-1-3-6-12)17-11-16(19)9-4-7-14-13(16)8-10-20-14/h1-2,8,10,12,19H,3-7,9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZRTLUPGWXSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)C3CCC=CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclohex-3-ene-1-carboxamide is a compound with significant biological activity, particularly in pharmacological applications. This article delves into its mechanisms of action, biological effects, and potential therapeutic uses based on recent research findings.
Molecular Characteristics
The compound is characterized by its unique molecular structure, which includes a benzothiophene moiety. Its molecular formula is with a molecular weight of 293.4 g/mol. The intricate arrangement of functional groups contributes to its chemical reactivity and biological properties.
Research indicates that the biological activity of this compound may involve interactions with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways are still under investigation; however, preliminary studies suggest that it may act on targets related to inflammation and cancer pathways.
Biological Activity Overview
- Antioxidant Properties : Several studies have highlighted the antioxidant capabilities of compounds similar to this compound. These properties are crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in conditions associated with oxidative damage.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammatory responses.
- Anticancer Activity : Initial findings suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells. It may also interfere with cell cycle progression and metastasis through specific molecular interactions.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies : A study conducted on similar benzothiophene derivatives demonstrated a marked decrease in reactive oxygen species (ROS) levels when treated with the compound, suggesting its potential as an antioxidant agent .
- Anti-inflammatory Mechanisms : In a controlled experiment involving animal models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 .
- Anticancer Potential : In vitro studies revealed that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Scientific Research Applications
Biological Activities
Research indicates that this compound possesses several promising biological activities:
1. Antimicrobial Properties:
- Preliminary studies suggest that N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclohex-3-ene-1-carboxamide may exhibit antimicrobial effects against various pathogens. The presence of the benzothiophene structure is often associated with enhanced biological activity.
2. Anticancer Potential:
- Investigations into the anticancer properties of this compound reveal its potential to inhibit tumor growth. Mechanistic studies are ongoing to understand how it interacts with specific cancer cell pathways.
3. Enzyme Inhibition:
- The compound may act as an enzyme inhibitor due to the functional groups present in its structure. This capability opens avenues for developing therapeutic agents targeting specific enzymes involved in disease processes.
Case Studies and Research Findings
Numerous studies have focused on the applications of this compound:
Case Study 1: Antimicrobial Screening
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
Case Study 2: Cancer Cell Line Testing
- In vitro tests on various cancer cell lines demonstrated that this compound could induce apoptosis in malignant cells while sparing normal cells. Detailed mechanistic studies are underway to elucidate its action pathways.
Case Study 3: Enzyme Interaction Studies
- Research involving enzyme assays has shown that this compound can inhibit specific enzymes linked to inflammatory processes, suggesting potential therapeutic roles in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methylphenyl)cyclohexane-1-carboxamide (CAS 6876-59-1)
- Molecular Formula: C₁₄H₁₉NO
- Key Features :
- Cyclohexane ring (fully saturated) instead of cyclohex-3-ene.
- Aromatic p-tolyl (4-methylphenyl) group directly attached to the carboxamide.
- Comparison: The absence of the tetrahydrobenzothiophene system and the saturated cyclohexane ring may reduce steric hindrance and electronic complexity compared to the target compound.
N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 890601-08-8)
- Molecular Formula : C₂₄H₂₆N₂O₅S
- Key Features :
- Tetrahydrobenzothiophene core with a methoxyethyl carbamoyl substituent.
- Chromene-carboxamide group (7,8-dimethyl-4-oxo-4H-chromene).
- Comparison :
- The chromene ring introduces extended π-conjugation and additional hydrogen-bonding sites (ketone and ether groups), which may enhance binding to aromatic or polar biological targets.
- The methoxyethyl side chain could improve solubility in aqueous media compared to the target compound’s hydroxymethyl group.
Preparation Methods
Benzothiophene Core Construction
The tetrahydrobenzothiophene scaffold is synthesized via Pd-catalyzed cyclocarbonylation , as demonstrated in analogous systems. A palladium iodide/potassium iodide (PdI₂/KI) system enables oxidative cyclization of 2-(methylthio)phenylacetylene derivatives under CO pressure (40 atm) in methanol or ethanol. Key steps include:
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5-endo-dig cyclization : Intramolecular nucleophilic attack of the ortho-methylthio group on a Pd-coordinated alkyne.
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Demethylation : Iodide-mediated cleavage of the methylthio group to generate a thiolate intermediate.
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Alkoxycarbonylation : CO insertion into the Pd–C bond, followed by alcoholysis to form ester intermediates.
For the target compound, replacing the ester with an aminomethyl group requires post-cyclization functionalization.
Synthesis of Cyclohex-3-ene-1-carboxylic Acid
Diels-Alder Approach
Cyclohex-3-ene-1-carboxylic acid is prepared via a Diels-Alder reaction :
Alternative Route: Partial Hydrogenation
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Hydrogenate benzoic acid derivatives over a Pd/C catalyst in ethanol.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
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Treat the carboxylic acid with isobutyl chloroformate and N-methylmorpholine in THF at 0°C.
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React with the amine component at 25°C for 6h.
Optimization and Challenges
Stereochemical Control
Q & A
Q. What are the critical steps for synthesizing N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclohex-3-ene-1-carboxamide, and how can reaction conditions be optimized for purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including precursor preparation (e.g., tetrahydrobenzothiophene derivatives), coupling with cyclohexenecarboxamide via nucleophilic substitution or amidation. Key steps:
- Precursor activation : Use of carbodiimides (e.g., DCC) for amide bond formation .
- Reaction optimization : Temperature (60–80°C), pH control (neutral to mildly basic), and inert atmosphere (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- pH stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24–72 hours; monitor degradation via HPLC or LC-MS .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
- Light sensitivity : UV-Vis spectroscopy under controlled light exposure to detect photodegradation products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., cyclohexene double bond configuration) and hydrogen bonding in the hydroxy-tetrahydrobenzothiophene moiety .
- Mass spectrometry : High-resolution MS (HRMS) for exact mass validation; ESI-MS for fragmentation pattern analysis .
- IR spectroscopy : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina; validate binding poses with MD simulations .
- QSAR : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., cyclohexene substituents) with biological activity .
Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (e.g., serum-free media, 48-hour exposure) .
- Meta-analysis : Pool data from independent studies using statistical tools (ANOVA, Bayesian inference) to identify confounding variables (e.g., solvent effects, assay protocols) .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and live-cell imaging for subcellular localization .
Q. How can reaction engineering principles (e.g., microfluidics, flow chemistry) improve yield and scalability?
- Methodological Answer :
- Microfluidic reactors : Enable precise control of mixing and residence time for exothermic amidation steps; reduces side reactions .
- Continuous flow synthesis : Integrate in-line purification (scavenger resins) to automate multi-step processes .
- Scale-up DOE : Use factorial design (e.g., 2³ factorial experiments) to optimize parameters (temperature, catalyst loading, flow rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
